molecular formula C25H26N2O B8211883 (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8211883
M. Wt: 370.5 g/mol
InChI Key: HIAYJUBYJYLRGE-JOCHJYFZSA-N
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Description

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzhydryl group attached to a pyridine ring, which is further connected to a dihydrooxazole ring with a tert-butyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a benzhydryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound .

    2-(6-Benzhydrylpyridin-2-yl)-4,5-dihydrooxazole: A similar compound without the tert-butyl group.

    2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)oxazole: A similar compound without the dihydro structure.

Uniqueness

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the benzhydryl and tert-butyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAYJUBYJYLRGE-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 2
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

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